molecular formula C26H33NO9 B607491 Fmoc-aminooxy-PEG4-acid CAS No. 1895922-70-9

Fmoc-aminooxy-PEG4-acid

Cat. No. B607491
M. Wt: 503.55
InChI Key: QJSNUHJABIFADD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-aminooxy-PEG4-acid is a PEG derivative with an aminooxy group protected by Fmoc . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . The hydrophilic PEG spacer increases solubility in aqueous media . The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations .


Synthesis Analysis

Fmoc-aminooxy-PEG4-acid is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . The Fmoc group can be removed, exposing the terminal amine, using piperidine as with standard peptide synthesis .


Molecular Structure Analysis

The molecular weight of Fmoc-aminooxy-PEG4-acid is 503.6 g/mol . The functional group is Fmoc-protected aminooxy/Carboxylic Acid . The molecular formula is C26H33NO9 .


Chemical Reactions Analysis

Fmoc-aminooxy-PEG4-acid is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . The terminal carboxylic acid can react with primary and secondary amine under EDC, DCC, HATU, or other amide coupling conditions to form a stable amide bond .


Physical And Chemical Properties Analysis

The molecular weight of Fmoc-aminooxy-PEG4-acid is 503.54 . The molecular formula is C26H33NO9 . The compound is stored at -20°C .

Scientific Research Applications

1. Self-Assembly and Material Fabrication

Fmoc-modified amino acids, including Fmoc-aminooxy-PEG4-acid, exhibit prominent self-assembly features. These compounds are crucial for the development of bio-inspired materials due to the hydrophobicity and aromaticity of the Fmoc moiety. Their applications extend to cell cultivation, bio-templating, and the fabrication of optical, catalytic, and therapeutic materials (Tao, Levin, Adler-Abramovich, & Gazit, 2016).

2. Solid Phase Peptide Synthesis

The utilization of Fmoc amino acids, such as Fmoc-aminooxy-PEG4-acid, in solid-phase peptide synthesis (SPPS) has greatly advanced. These advancements include the development of various solid supports, linkages, side chain protecting groups, and improved understanding of solvation conditions. This methodology facilitates the synthesis of biologically active peptides and proteins (Fields & Noble, 2009).

3. Peptide Thioester Synthesis

Fmoc-aminooxy-PEG4-acid is instrumental in the synthesis of large peptide thioesters, which are critical for constructing functional peptide conjugates. This application highlights the compound's role in synthesizing complex peptide structures and its potential in biomedical research (Boll et al., 2014).

4. Development of Peptidomimetics

Fmoc-aminooxy-PEG4-acid contributes to the synthesis of “mixed” peptidomimetics, combining aza-beta3-amino acids and alpha-amino acids. This process enables the generation of biologically active histone H4 sequence mimetics, demonstrating the compound's versatility in creating complex molecular structures (Busnel et al., 2005).

5. Antibacterial and Biomedical Materials

The nanoassemblies formed by Fmoc-decorated amino acids, like Fmoc-aminooxy-PEG4-acid, have shown promise in the development of antibacterial and anti-inflammatory materials. These materials, which can be incorporated into resin-based composites, demonstrate the potential of Fmoc-modified compounds in biomedical applications (Schnaider et al., 2019).

Safety And Hazards

The safety data sheet for Fmoc-aminooxy-PEG4-acid suggests that if breathed in, the person should be moved into fresh air . If not breathing, artificial respiration should be given . In case of skin contact, it should be washed off with soap and plenty of water . In case of eye contact, eyes should be flushed with water as a precaution .

Future Directions

Fmoc-aminooxy-PEG4-acid is a promising compound for the development of targeted therapy drugs . It has potential applications in the synthesis of PROTACs , which are an emerging and promising approach for the development of targeted therapy drugs .

properties

IUPAC Name

3-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)oxyethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33NO9/c28-25(29)9-10-31-11-12-32-13-14-33-15-16-34-17-18-36-27-26(30)35-19-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-8,24H,9-19H2,(H,27,30)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJSNUHJABIFADD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-aminooxy-PEG4-acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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